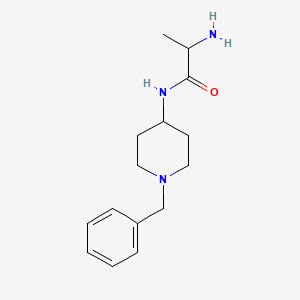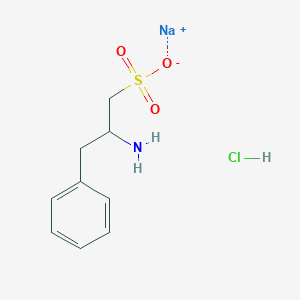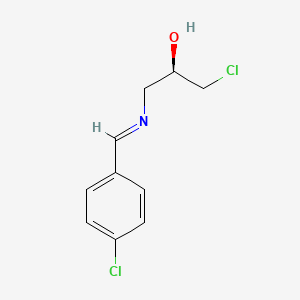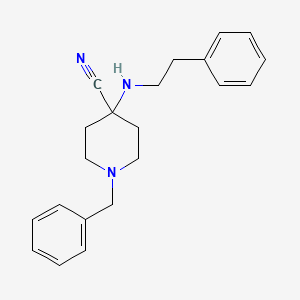
(2E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of an anilinocarbonothioyl group attached to a 3-(4-methylphenyl)acrylamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide typically involves the reaction of aniline with carbon disulfide to form the anilinocarbonothioyl intermediate. This intermediate is then reacted with 3-(4-methylphenyl)acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinocarbonothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
科学的研究の応用
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
作用機序
The mechanism of action of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)acrylamide: Lacks the anilinocarbonothioyl group, resulting in different chemical properties and reactivity.
N-(anilinocarbonothioyl)acrylamide: Similar structure but without the 4-methylphenyl group, affecting its biological activity and applications.
N-(4-methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide: Shares the thioamide group but has a different overall structure, leading to distinct properties
Uniqueness
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is unique due to the combination of the anilinocarbonothioyl and 3-(4-methylphenyl)acrylamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C17H16N2OS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c1-13-7-9-14(10-8-13)11-12-16(20)19-17(21)18-15-5-3-2-4-6-15/h2-12H,1H3,(H2,18,19,20,21)/b12-11+ |
InChIキー |
UVYYWZXPQLQMRK-VAWYXSNFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)


![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)

![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
